2-Chloro-5-(1,1-difluoroethyl)pyridine CAS number and chemical identifiers
2-Chloro-5-(1,1-difluoroethyl)pyridine CAS number and chemical identifiers
An In-depth Technical Guide to 2-Chloro-5-(1,1-difluoroethyl)pyridine
Abstract: This document provides a comprehensive technical overview of 2-Chloro-5-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Fluorinated pyridines are crucial structural motifs that can enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. This guide details the core chemical identifiers, physicochemical properties, plausible synthetic strategies, and potential applications of this specific building block. Furthermore, it outlines critical safety and handling protocols based on structurally analogous compounds and presents a representative experimental workflow for its utilization in cross-coupling reactions, providing researchers and drug development professionals with a foundational resource for their work.
Core Chemical Identity and Physicochemical Properties
2-Chloro-5-(1,1-difluoroethyl)pyridine is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position and a 1,1-difluoroethyl group at the 5-position makes it a versatile intermediate for further chemical modification, particularly in building complex molecular architectures.
Chemical Identifiers
The primary identifiers for 2-Chloro-5-(1,1-difluoroethyl)pyridine are summarized below for unambiguous identification and database referencing.
| Identifier | Value | Source |
| CAS Number | 1353777-55-5 | [1] |
| Molecular Formula | C₇H₆ClF₂N | [1][2] |
| Molecular Weight | 177.58 g/mol | [1] |
| Monoisotopic Mass | 177.01569 Da | [2] |
| IUPAC Name | 2-chloro-5-(1,1-difluoroethyl)pyridine | [2] |
| Canonical SMILES | CC(C1=CN=C(C=C1)Cl)(F)F | [2] |
| InChI | InChI=1S/C₇H₆ClF₂N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H₃ | [2] |
| InChIKey | MIPDOKCSQCJWNE-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Detailed experimental data for this specific compound is not widely published. The properties listed are a combination of predicted values and data from analogous structures, which should be used as a guideline pending experimental verification.
| Property | Value | Notes |
| Predicted XlogP | 2.6 | A measure of lipophilicity, calculated by PubChem.[2] |
| Physical Form | Likely a liquid or low-melting solid | Based on similar structures like 2-Chloro-5-(trifluoromethyl)pyridine (m.p. 32-34 °C).[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane). | Based on general properties of similar heterocyclic compounds. |
Synthesis and Reactivity
A hypothetical, yet chemically sound, approach could start from 2-chloro-5-acetylpyridine. The key transformation is the conversion of the acetyl group's carbonyl to a difluoromethylene group. This is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents. The chlorine atom at the 2-position is relatively stable under these conditions but can serve as a reactive handle for subsequent reactions.
Caption: Proposed synthesis of the title compound via fluorination.
Applications in Research and Development
Halogenated and fluorinated pyridines are cornerstone building blocks in modern drug discovery.[4] The 2-chloropyridine moiety is a classic precursor for nucleophilic aromatic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions allow for the facile introduction of carbon, nitrogen, and oxygen-based substituents at the 2-position.
The 1,1-difluoroethyl group is a bioisostere of other functional groups and is often introduced to modulate a molecule's physicochemical properties. It can improve metabolic stability by blocking potential sites of oxidation and can enhance binding to target proteins through favorable electrostatic interactions. Therefore, 2-Chloro-5-(1,1-difluoroethyl)pyridine is an ideal starting point for creating libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.[4][5]
Caption: Role as a building block in Suzuki cross-coupling reactions.
Safety and Handling
No specific GHS classification is available for 2-Chloro-5-(1,1-difluoroethyl)pyridine. The following information is extrapolated from safety data sheets of structurally similar compounds, such as 2-Chloro-5-fluoropyridine and 2-Chloro-5-(trifluoromethyl)pyridine, and should be treated as a guideline.[3][6] A thorough risk assessment should be conducted before handling.
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed or inhaled.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[6][8] |
| STOT-SE | May cause respiratory irritation.[7] |
Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]
-
Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep away from ignition sources.[6][7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-5-(1,1-difluoroethyl)pyridine with an arylboronic acid.
Objective: To synthesize a 2-aryl-5-(1,1-difluoroethyl)pyridine derivative.
Methodology:
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Reactor Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Rationale: The reaction is performed under anhydrous conditions to prevent the decomposition of the catalyst and boronic acid. The excess boronic acid drives the reaction to completion, and the base is essential for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation.
-
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the vial. Then, add an anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki couplings. The solvent system is chosen to dissolve both the organic and inorganic reagents.
-
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Rationale: Heating is required to overcome the activation energy of the catalytic cycle, particularly the oxidative addition of the chloropyridine to the Pd(0) center.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: In-process controls are critical to ensure the reaction has gone to completion and to determine the optimal reaction time, preventing byproduct formation from prolonged heating.
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
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PubChemLite. 2-chloro-5-(1,1-difluoroethyl)pyridine. Available from: [Link].
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Oakwood Chemical. 2-Chloro-5-(1,1-difluoroethyl)pyridine. Available from: [Link].
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PubChemLite. 5-chloro-2-(1,1-difluoroethyl)pyridine. Available from: [Link].
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PubChem. 2-Chloro-5-fluoropyridine. Available from: [Link].
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PubChemLite. 2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine. Available from: [Link].
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PubChem. 2-Chloro-5-(difluoromethoxy)pyrimidine. Available from: [Link].
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PubChem. 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link].
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
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ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link].
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PubChem. 2-Chloro-5-nitropyridine. Available from: [Link].
- Google Patents. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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PubMed. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Available from: [Link].
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Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link].
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Autechaux. Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. Available from: [Link].
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